molecular formula C14H22Cl2N2O2S B1679415 RN-1734 CAS No. 946387-07-1

RN-1734

Cat. No.: B1679415
CAS No.: 946387-07-1
M. Wt: 353.3 g/mol
InChI Key: IHYZMEAZAIFMTN-UHFFFAOYSA-N
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Description

This compound is known for its ability to completely antagonize 4αPDD-mediated activation of TRPV4 with low micromolar IC50 values for human, mouse, and rat TRPV4 channels . RN-1734 has been widely used in scientific research to study the role of TRPV4 in various physiological and pathological processes.

Biochemical Analysis

Biochemical Properties

RN-1734 interacts with the TRPV4 channel, a non-selective cation channel that is sensitive to various stimuli including mechanical, chemical, and selective pharmacological compounds . This compound completely antagonizes 4αPDD-mediated activation of TRPV4 with comparable, low micromolar IC50 values for all three species (hTRPV4: 2.3 μM, mTRPV4: 5.9 μM, rTRPV4: 3.2 μM) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It clearly decreases the production of tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β) without altering the number of olig2-positive cells . This suggests that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the TRPV4 channel and inhibiting its activation . This inhibition can lead to changes in gene expression and enzyme activity, providing a thorough explanation of the mechanism of action of this compound.

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, this compound was shown to significantly decrease the percentage of cleaved-caspase 3 positive cells after 27 hours of incubation . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

In a CPZ-induced demyelination mouse model, this compound was administered at a dosage of 0.5 μl (10 μM in 5% DMSO and 0.9% NaCl) via a microinjector pump for 5 weeks . This treatment significantly reversed the decrease in CNP protein and improved myelination in the mice .

Preparation Methods

The synthesis of RN-1734 involves several steps, starting with the preparation of the core benzenesulfonamide structure. The synthetic route typically includes:

    Nitration and Reduction: The nitration of a suitable benzene derivative followed by reduction to form the corresponding amine.

    Sulfonation: The introduction of the sulfonamide group through sulfonation reactions.

    Substitution: The substitution of the amine group with isopropyl and isopropylaminoethyl groups.

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

RN-1734 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RN-1734 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the chemical properties and reactivity of TRPV4 antagonists.

    Biology: Employed in research to understand the role of TRPV4 in cellular processes, including calcium influx and cell signaling.

    Medicine: Investigated for its potential therapeutic applications in conditions involving TRPV4, such as pain, inflammation, and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs targeting TRPV4 and related pathways

Comparison with Similar Compounds

RN-1734 is unique among TRPV4 antagonists due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its ability to completely antagonize TRPV4 activation with low micromolar IC50 values, making it a valuable tool in TRPV4 research .

Properties

IUPAC Name

2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYZMEAZAIFMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394046
Record name 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946387-07-1
Record name 2,4-Dichloro-N-(1-methylethyl)-N-[2-[(1-methylethyl)amino]ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946387-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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